N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine
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Overview
Description
N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of a pyrimidoindole core structure, which is a fused ring system consisting of a pyrimidine ring and an indole ring The addition of an ethyl group at the nitrogen atom and a fluorine atom at the 7th position of the indole ring further defines its unique chemical structure
Preparation Methods
The synthesis of N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the formamide-mediated cyclization of cyanoamidine precursors can be carried out under microwave irradiation to yield the desired pyrimidoindole derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using eco-friendly approaches such as microwave-assisted synthesis.
Chemical Reactions Analysis
N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are electron-rich due to the presence of the nitrogen atom.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can modulate various signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
N-ethyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine can be compared with other similar compounds, such as:
9H-pyrimido[5,4-b]indol-4-amine: This compound has a similar core structure but differs in the position of the fused rings.
8-nitro-5H-pyrimido[5,4-b]indol-4-amines: These derivatives have a nitro group at the 8th position and exhibit different biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and its analogs share the indole ring structure but have different substituents and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidoindole derivatives.
Properties
CAS No. |
2624131-46-8 |
---|---|
Molecular Formula |
C12H11FN4 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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